molecular formula C7H13NO2 B1594634 (S)-Ethyl pyrrolidine-2-carboxylate CAS No. 5817-26-5

(S)-Ethyl pyrrolidine-2-carboxylate

Cat. No. B1594634
CAS RN: 5817-26-5
M. Wt: 143.18 g/mol
InChI Key: QPNJHVDIRZNKOX-LURJTMIESA-N
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Description

“(S)-Ethyl pyrrolidine-2-carboxylate” is a chemical compound that is a derivative of pyrrolidine . It is also known as S-ethyl-2-pyrrolidinecarboxylate hydrochloride (EPH), and it appears as a white crystalline powder.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “(S)-Ethyl pyrrolidine-2-carboxylate”, has been described in various studies . One method involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .


Molecular Structure Analysis

The molecular formula of “(S)-Ethyl pyrrolidine-2-carboxylate” is C7H13NO2 . The InChI key is QPNJHVDIRZNKOX-LURJTMIESA-N .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “(S)-Ethyl pyrrolidine-2-carboxylate”, have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors . These compounds have been computationally screened, and their binding affinity scores for COX-1 and COX-2 have been compared .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Ethyl pyrrolidine-2-carboxylate” include a molecular weight of 179.64 g/mol. The compound is also described as having a density of 1.031 .

Scientific Research Applications

Photopolymerization Kinetics

(S)-Ethyl pyrrolidine-2-carboxylate derivatives have been studied for their photopolymerization kinetics. For instance, 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate has been analyzed using real-time infrared spectroscopy (RTIR). Studies have shown that variations in light intensity and initiator concentration affect the curing rate of these compounds, although the final double bond conversion remains consistent, reaching almost 100% (Nie, 2008).

Synthesis of Highly Functionalized Tetrahydropyridines

Research has also explored the synthesis of highly functionalized tetrahydropyridines using derivatives of (S)-Ethyl pyrrolidine-2-carboxylate. Ethyl 2-methyl-2,3-butadienoate, for example, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Design of Influenza Neuraminidase Inhibitors

(S)-Ethyl pyrrolidine-2-carboxylate derivatives have also been instrumental in the development of influenza neuraminidase inhibitors. For instance, the compound (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558, 20e) was found to be a potent inhibitor of influenza neuraminidase, showing promise in medicinal chemistry (Wang et al., 2001).

Antibacterial Activity

Some pyrrolidine-2-carboxylate derivatives have shown antibacterial activity. For example, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, displayed antibacterial properties in vitro (Toja et al., 1986).

Safety And Hazards

“(S)-Ethyl pyrrolidine-2-carboxylate” is classified as harmful by inhalation, in contact with skin, and if swallowed . It is also known to cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJHVDIRZNKOX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206897
Record name L-Proline, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl pyrrolidine-2-carboxylate

CAS RN

5817-26-5
Record name L-Proline, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline Ethyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
XA Li, JY Li, B Yang, SD Yang - RSC advances, 2014 - pubs.rsc.org
A three-component reaction for high diastereoselective synthesis of chiral α-amino phosphine oxides has been developed and displayed environmentally friendly and atom efficient …
Number of citations: 12 pubs.rsc.org
R Soni, SS Soman - Bioorganic chemistry, 2018 - Elsevier
DPP-IV “a moonlighting protein” has immerged as promising pathway to control Type 2 diabetes as well as found to play key role in earlier stages of cancer. Here we have reported …
Number of citations: 17 www.sciencedirect.com
S Karandikar, R Soni, SS Soman, S Umar… - Synthetic …, 2018 - Taylor & Francis
Herein, we have designed various benzisoxazole acetamide derivatives with and without glycine spacer as DPP-IV inhibitors. Compounds 9a–d and 11a–e were synthesized and …
Number of citations: 8 www.tandfonline.com
C Haurena, E LeGall, S Sengmany, T Martens - Tetrahedron, 2010 - Elsevier
The multicomponent synthesis of diarylmethylamines, 1,2-diarylethylamines and β-arylethylamines has been undergone starting from aryl- or benzylzinc reagents, aldehydes, and …
Number of citations: 12 www.sciencedirect.com
G Keglevich - Organophosphorus Chemistry: Volume 45, 2016 - books.google.com
The author of this chapter has summarized the results attained by his group in the field of microwave-assisted organophosphorus synthesis. A part of the products comprised alicyclic or …
Number of citations: 6 books.google.com
G Nagalatha, SG Narala, AV Narsaiah - SynOpen, 2018 - thieme-connect.com
An efficient protecting-group-free synthesis of tumonoic acid A and its derivatives has been accomplished. The synthesis started from commercially available n-octanal and employs the …
Number of citations: 5 www.thieme-connect.com
DV Moiseev - Phosphorus, Sulfur, and Silicon and the Related …, 2023 - Taylor & Francis
Secondary phosphine oxides R 2 P(O)H are a relatively stable tautomeric form of secondary phosphinous acids R 2 P–OH that with imine/iminium species, or their donors, form …
Number of citations: 3 www.tandfonline.com
F Tuluoglu - 2009 - commons.emich.edu
Pyrrolizidine alkaloids are a large class of natural products whose members exhibit a variety of biological properties including potential applications toward the treatment of cancer, …
Number of citations: 3 commons.emich.edu

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